Enantiomer-Dependent Potency in αvβ3 Integrin Antagonism
A direct comparative study of tricyclic pharmacophore-based integrin αvβ3 antagonists demonstrates a significant difference in potency between the (3R)- and (3S)-aminopiperidine isomers. The (3S)-aminopiperidine analogue exhibited the strongest activity against the αvβ3 receptor, and was confirmed to be more potent than the corresponding (R)-isomer [1]. This data provides a clear justification for selecting the specific enantiomer based on the target biological pathway.
| Evidence Dimension | αvβ3 Integrin Antagonistic Activity |
|---|---|
| Target Compound Data | (R)-3-aminopiperidine derivative |
| Comparator Or Baseline | (S)-3-aminopiperidine derivative |
| Quantified Difference | The (S)-isomer is 'more potent' than the (R)-isomer [1] |
| Conditions | In vitro αvβ3 integrin antagonism assay |
Why This Matters
This confirms that stereochemistry is the primary determinant of activity for this pharmacophore, making enantiomeric purity a critical selection criterion.
- [1] Ishikawa M, Hiraiwa Y, Kubota D, et al. Tricyclic pharmacophore-based molecules as novel integrin alpha(v)beta3 antagonists. Part III: synthesis of potent antagonists with alpha(v)beta3/alpha(IIb)beta3 dual activity and improved water solubility. Bioorg Med Chem. 2006;14(7):2131-50. View Source
